N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H12ClFN2O4 and its molecular weight is 410.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0469627 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds similar to N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide have been synthesized and evaluated for their biological activities, including anti-inflammatory and cytotoxic effects. For instance, derivatives of benzoxazole have been reported to exhibit significant anti-inflammatory activity and cytotoxic activity against certain cell lines, showcasing the therapeutic potential of these compounds (Thakral et al., 2022).
Antimicrobial and Antifungal Applications
Research has also focused on the antimicrobial and antifungal potentials of benzoxazole derivatives. Novel compounds have been synthesized and shown to possess broad-spectrum antimicrobial activity, indicating their usefulness in developing new antimicrobial agents (Limban et al., 2011). These studies are crucial in the search for new treatments for infections resistant to existing antibiotics.
Photophysical Properties
The photophysical properties of benzoxazole derivatives have been explored for their applications in materials science, including liquid crystals and fluorescent probes. These studies reveal how modifications to the molecular structure of benzoxazole derivatives can influence their liquid crystal properties and fluorescence, offering insights into the design of materials with specific optical properties (Hu et al., 2015).
Liquid Crystal Technology
Benzoxazole derivatives have been studied for their potential applications in liquid crystal technology. The introduction of various substituents has been found to affect the mesomorphic properties of these compounds, indicating their utility in the development of liquid crystal displays and other optical devices (Hu et al., 2014).
Solvatochromic Probes
Solvatochromic probes based on benzoxazole derivatives have been synthesized to study the polarity of microenvironments, particularly in biophysical research. These compounds can provide valuable information about the local environment within biological systems, aiding in the understanding of molecular interactions (Guzow et al., 2013).
Properties
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O4/c22-15-8-12(23)2-4-14(15)21-25-16-9-13(3-6-17(16)29-21)24-20(26)11-1-5-18-19(7-11)28-10-27-18/h1-9H,10H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNKIFZIRNVBDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=C(C=C(C=C5)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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